molecular formula C17H32N6O6S B12380818 H-Cys-Ala-Gln-Lys-OH

H-Cys-Ala-Gln-Lys-OH

Cat. No.: B12380818
M. Wt: 448.5 g/mol
InChI Key: XOEMOWBIULLVPI-BJDJZHNGSA-N
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Description

The compound H-Cys-Ala-Gln-Lys-OH is a peptide consisting of four amino acids: cysteine, alanine, glutamine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Ala-Gln-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .

    Fmoc Protection: The amino group of each amino acid is protected with an Fmoc group.

    Coupling: The protected amino acid is coupled to the resin-bound peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Deprotection: The Fmoc group is removed using a base like piperidine.

    Repetition: Steps 1-3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Ala-Gln-Lys-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Disulfide Bonds: Formed from the oxidation of cysteine residues.

    Amide Bonds: Formed from the substitution reactions involving lysine and glutamine residues.

Mechanism of Action

The mechanism by which H-Cys-Ala-Gln-Lys-OH exerts its effects depends on its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

H-Cys-Ala-Gln-Lys-OH: can be compared with other similar peptides:

Uniqueness: : The presence of cysteine in This compound allows for the formation of disulfide bonds, which can significantly impact the peptide’s stability and function. Additionally, the combination of amino acids in this peptide provides unique properties that can be exploited in various applications .

Properties

Molecular Formula

C17H32N6O6S

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1

InChI Key

XOEMOWBIULLVPI-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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